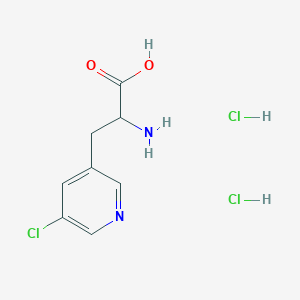![molecular formula C8H8F3NO B2654266 (1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol CAS No. 2227706-43-4](/img/structure/B2654266.png)
(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry Applications
- Protecting Groups for Carboxylic Acids : The compound 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This feature, combined with its commercial availability and relatively low cost, positions it as a valuable tool in polymer chemistry for creating advanced materials with tailored properties (Elladiou & Patrickios, 2012).
Organometallic Chemistry and Catalysis
- Carbon Dioxide Capture : Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands exhibit metal–ligand cooperation, enabling reversible binding of CO2 through a unique dearomatization/rearomatization reaction sequence. This property is instrumental in developing CO2 capture and storage technologies, addressing environmental challenges (Stichauer et al., 2017).
Coordination Chemistry
- Complexation Studies : The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde has been explored for complexation with copper(II) and cadmium(II) ions, leading to novel complexes with potential applications in bioinorganic chemistry and materials science. These studies provide insights into ligand design and coordination behavior, contributing to the development of new molecular architectures (Mardani et al., 2019).
Chemical Synthesis and Material Science
- Luminescence and Molecular Structure : Synthesis and structural analysis of 1-phenyl-2-(2-pyridyl)ethanol derivatives have shed light on their stability and hydrogen bonding interactions, crucial for designing materials with specific optical properties. These studies contribute to our understanding of molecular interactions and their effects on material properties (Percino et al., 2015).
Environmental Chemistry
- Eco-friendly Synthesis : A novel route for synthesizing pyridines via [2 + 2 + 2] cycloaddition of diynes and oximes, using ethanol as an alternative green reaction medium, highlights the compound's role in promoting environmentally friendly chemical processes. This methodology emphasizes the importance of green chemistry principles in reducing pollution and enhancing sustainability (Xu et al., 2015).
Eigenschaften
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAUCTIDNYDKTL-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)
![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)
![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
